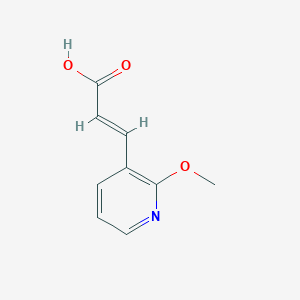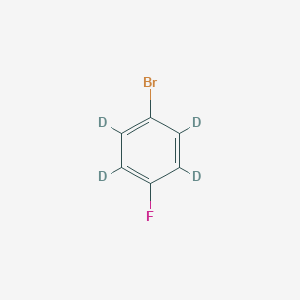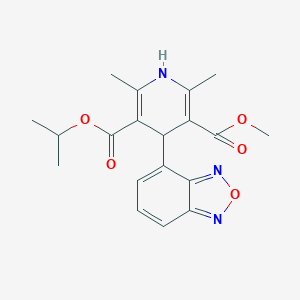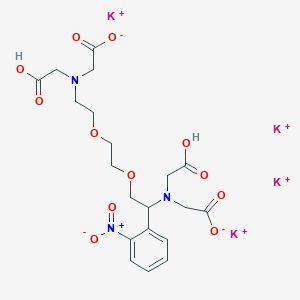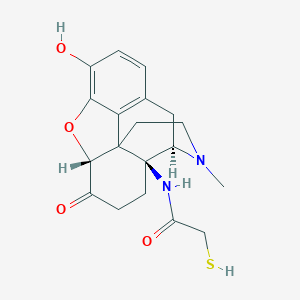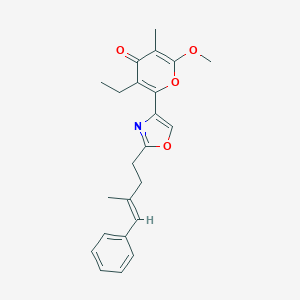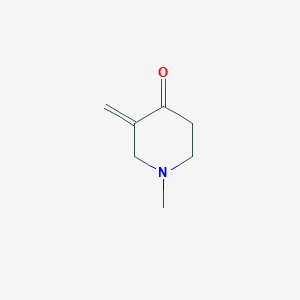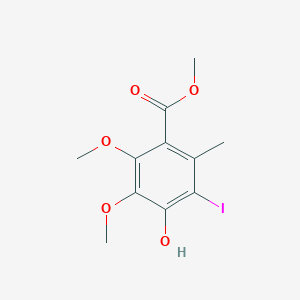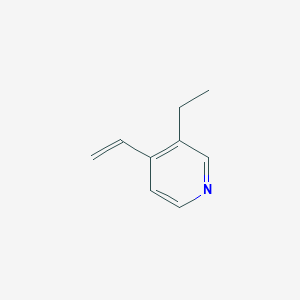
4-Ethenyl-3-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-3-ethylpyridine, also known as 4-vinyl-3-ethylpyridine (VEP), is a pyridine derivative that has gained significant attention in scientific research due to its unique chemical properties. VEP is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group in its chemical structure.
Mécanisme D'action
The mechanism of action of VEP is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The vinyl group in VEP makes it highly reactive, and it can undergo a range of chemical reactions such as addition, substitution, and polymerization. VEP has also been shown to act as a nucleophile in some reactions, particularly in the presence of a Lewis acid catalyst.
Effets Biochimiques Et Physiologiques
VEP has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit some toxic effects in vitro. It has been reported to cause DNA damage and cell death in human cell lines, but the mechanism of toxicity is not well understood. VEP has also been shown to inhibit the growth of some bacterial strains, indicating its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
VEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its reactivity makes it a useful tool for studying various chemical reactions. However, its high reactivity can also be a limitation, as it can quickly react with other compounds in the lab environment. VEP is also highly toxic and should be handled with care.
Orientations Futures
There are several future directions for research on VEP. One area of interest is the development of new synthetic methods for VEP and its derivatives. Another area of research is the study of the reactivity and selectivity of VEP in organic reactions. Additionally, more research is needed to understand the biochemical and physiological effects of VEP and its potential as an antimicrobial agent.
Méthodes De Synthèse
VEP can be synthesized by reacting 3-ethylpyridine with acetylene in the presence of a catalyst such as copper or palladium. The reaction takes place under high pressure and high temperature conditions and yields VEP as the main product. The purity of VEP can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
VEP has been extensively studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers, as a ligand in coordination chemistry, and as a building block in the synthesis of complex organic molecules. VEP has also been used as a model compound in the study of the reactivity and selectivity of vinylpyridines in organic reactions.
Propriétés
Numéro CAS |
131665-69-5 |
|---|---|
Nom du produit |
4-Ethenyl-3-ethylpyridine |
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
4-ethenyl-3-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3 |
Clé InChI |
AXSCUMTZULTSIN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C=C |
SMILES canonique |
CCC1=C(C=CN=C1)C=C |
Synonymes |
Pyridine, 4-ethenyl-3-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



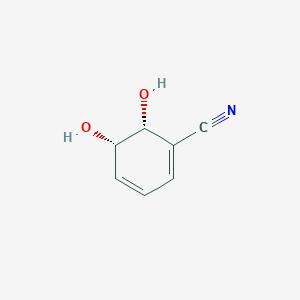
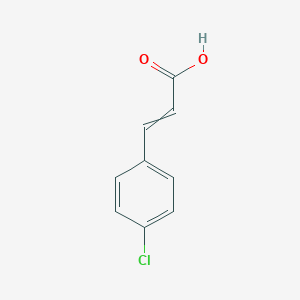
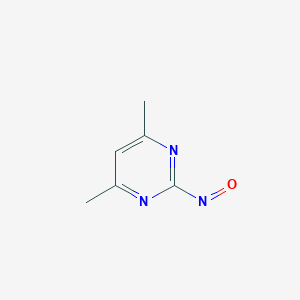
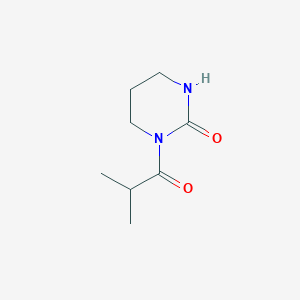
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
